molecular formula C22H21ClN2O2 B11353335 N-(4-chlorobenzyl)-2-(4-ethylphenoxy)-N-(pyridin-2-yl)acetamide

N-(4-chlorobenzyl)-2-(4-ethylphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11353335
M. Wt: 380.9 g/mol
InChI Key: DODLVOQWIWEQQC-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-2-(4-ethylphenoxy)-N-(pyridin-2-yl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, an ethylphenoxy group, and a pyridinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-2-(4-ethylphenoxy)-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 2-aminopyridine to form N-(4-chlorobenzyl)-2-aminopyridine.

    Etherification: The intermediate is then reacted with 4-ethylphenol in the presence of a base such as potassium carbonate to form the ether linkage.

    Acetylation: The final step involves the acetylation of the resulting compound with acetic anhydride to yield N-[(4-Chlorophenyl)methyl]-2-(4-ethylphenoxy)-N-(pyridin-2-yl)acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-2-(4-ethylphenoxy)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-2-(4-ethylphenoxy)-N-(pyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-2-(4-ethylphenoxy)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)acetamide: A simpler analog with similar structural features but lacking the ethylphenoxy and pyridinyl groups.

    N-(4-Bromophenyl)-2-chloroacetamide: A related compound with a bromine atom instead of chlorine and a chloroacetamide group.

Uniqueness

N-[(4-Chlorophenyl)methyl]-2-(4-ethylphenoxy)-N-(pyridin-2-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylphenoxy and pyridinyl groups enhances its potential for diverse applications compared to simpler analogs.

Properties

Molecular Formula

C22H21ClN2O2

Molecular Weight

380.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(4-ethylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H21ClN2O2/c1-2-17-8-12-20(13-9-17)27-16-22(26)25(21-5-3-4-14-24-21)15-18-6-10-19(23)11-7-18/h3-14H,2,15-16H2,1H3

InChI Key

DODLVOQWIWEQQC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=N3

Origin of Product

United States

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